Cas no 98935-65-0 (Dimethyl (2S,4R)-piperidine-2,4-dicarboxylate)
Dimethyl (2S,4R)-piperidine-2,4-dicarboxylate Chemical and Physical Properties
Names and Identifiers
-
- Dimethyl (2S,4R)-piperidine-2,4-dicarboxylate
- E85639
- cis-dimethyl piperidine-2,4-dicarboxylate
- AS-83674
- J-520344
- 2,4-dimethyl (2S,4R)-piperidine-2,4-dicarboxylate
- DTXSID00678066
- 2,4-Piperidinedicarboxylic acid, dimethyl ester, cis-
- cis-Dimethylpiperidine-2,4-dicarboxylate
- AKOS015949345
- 98935-65-0
- CS-0335805
-
- MDL: MFCD19443945
- Inchi: 1S/C9H15NO4/c1-13-8(11)6-3-4-10-7(5-6)9(12)14-2/h6-7,10H,3-5H2,1-2H3/t6-,7+/m1/s1
- InChI Key: GDJHLIFSMMYQEN-RQJHMYQMSA-N
- SMILES: O(C)C([C@@H]1CCN[C@H](C(=O)OC)C1)=O
Computed Properties
- Exact Mass: 201.10010796g/mol
- Monoisotopic Mass: 201.10010796g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 64.6Ų
Dimethyl (2S,4R)-piperidine-2,4-dicarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A129007761-1g |
cis-Dimethyl piperidine-2,4-dicarboxylate |
98935-65-0 | 95% | 1g |
$452.48 | 2023-08-31 | |
| Alichem | A129007761-5g |
cis-Dimethyl piperidine-2,4-dicarboxylate |
98935-65-0 | 95% | 5g |
$1731.14 | 2023-08-31 | |
| Chemenu | CM531238-1g |
cis-Dimethylpiperidine-2,4-dicarboxylate |
98935-65-0 | 95% | 1g |
$484 | 2022-08-31 | |
| eNovation Chemicals LLC | Y1265742-500mg |
2,4-Piperidinedicarboxylic acid, dimethyl ester, cis- |
98935-65-0 | í¦95% | 500mg |
$170 | 2023-09-04 | |
| eNovation Chemicals LLC | Y1265742-1g |
2,4-Piperidinedicarboxylic acid, dimethyl ester, cis- |
98935-65-0 | í¦95% | 1g |
$225 | 2023-09-04 | |
| Crysdot LLC | CD11000811-1g |
cis-Dimethyl piperidine-2,4-dicarboxylate |
98935-65-0 | 95+% | 1g |
$448 | 2024-07-19 | |
| Crysdot LLC | CD11000811-5g |
cis-Dimethyl piperidine-2,4-dicarboxylate |
98935-65-0 | 95+% | 5g |
$1714 | 2024-07-19 | |
| A2B Chem LLC | AI65769-100mg |
Dimethyl (2s,4r)-piperidine-2,4-dicarboxylate |
98935-65-0 | 95% | 100mg |
$185.00 | 2024-07-18 | |
| A2B Chem LLC | AI65769-250mg |
Dimethyl (2s,4r)-piperidine-2,4-dicarboxylate |
98935-65-0 | 95% | 250mg |
$260.00 | 2024-07-18 | |
| A2B Chem LLC | AI65769-1g |
Dimethyl (2s,4r)-piperidine-2,4-dicarboxylate |
98935-65-0 | 95% | 1g |
$510.00 | 2024-07-18 |
Dimethyl (2S,4R)-piperidine-2,4-dicarboxylate Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on Dimethyl (2S,4R)-piperidine-2,4-dicarboxylate
Dimethyl (2S,4R)-piperidine-2,4-dicarboxylate (CAS No. 98935-65-0): A Comprehensive Overview
Dimethyl (2S,4R)-piperidine-2,4-dicarboxylate, identified by the CAS number 98935-65-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the piperidine class of heterocyclic amines, characterized by a six-membered ring containing one nitrogen atom. The specific stereochemistry at the 2S and 4R positions confers unique chemical and biological properties, making it a valuable intermediate in the synthesis of complex molecules.
The< strong>structure of Dimethyl (2S,4R)-piperidine-2,4-dicarboxylatefeatures two carboxylate groups at the 2 and 4 positions of the piperidine ring, each esterified with a methyl group. This configuration enhances its reactivity and makes it a versatile building block for medicinal chemists. The stereochemical purity of this compound is crucial for its intended applications, particularly in the development of enzyme inhibitors and other therapeutic agents.
In recent years, there has been growing interest in the< strong>pharmacological potential of piperidine derivatives. Piperidines are known for their ability to mimic natural amino acids and interact with biological targets such as enzymes and receptors. The specific stereochemistry of Dimethyl (2S,4R)-piperidine-2,4-dicarboxylate has been studied extensively due to its role in modulating biological pathways. For instance, researchers have explored its use in developing inhibitors targeting enzymes involved in metabolic disorders and neurodegenerative diseases.
One of the most compelling aspects of Dimethyl (2S,4R)-piperidine-2,4-dicarboxylate is its utility as a chiral building block in drug synthesis. Chirality plays a critical role in the efficacy and safety of pharmaceuticals, as enantiomers can exhibit different biological activities. The< strong> stereoselective synthesisof this compound has been optimized using advanced catalytic methods, ensuring high yields and enantiomeric purity. These advancements have enabled researchers to construct complex drug molecules with precise stereochemical control.
The< strong>biological activityof Dimethyl (2S,4R)-piperidine-2,4-dicarboxylate has been investigated in various preclinical studies. Notably, it has shown promise as an inhibitor of certain proteases that are implicated in inflammation and cancer progression. By binding to these target enzymes with high specificity, the compound can modulate signaling pathways that contribute to disease development. Preliminary studies have also suggested its potential in treating neurological disorders by interacting with neurotransmitter receptors.
In the realm of drug discovery, the< strong>synthetic versatilityof Dimethyl (2S,4R)-piperidine-2,4-dicarboxylate has been leveraged to develop novel therapeutic agents. Its structural framework can be modified to create derivatives with enhanced pharmacokinetic properties or improved target engagement. For example, researchers have attached functional groups to different positions on the piperidine ring to optimize solubility or metabolic stability. Such modifications are essential for translating promising compounds into effective drugs.
The< strong>industrial applicationsof Dimethyl (2S,4R)-piperidine-2,4-dicarboxylate extend beyond academic research. Pharmaceutical companies have incorporated this compound into their libraries for lead optimization programs. Its availability from reputable chemical suppliers ensures that researchers can access high-quality material for their studies. Additionally, the scalability of its synthesis allows for large-scale production when needed for clinical trials or commercialization.
The< strong>future directionsfor research on Dimethyl (2S,4R)-piperidine-2,4-dicarboxylate are promising. Ongoing studies aim to uncover new biological functions and explore its potential in treating emerging diseases. Advances in computational chemistry and artificial intelligence are also being utilized to predict novel derivatives with improved properties. These interdisciplinary approaches highlight the dynamic nature of modern drug discovery and development.
In conclusion, Dimethyl (2S,4R)-piperidine-2,4-dicarboxylate (CAS No. 98935-65-0) is a pivotal compound in pharmaceutical research due to its unique structure and stereochemistry. Its applications span from academic investigations to industrial-scale drug development, underscoring its importance in addressing various health challenges. As research continues to evolve, this compound will likely play an even greater role in shaping the future of medicine.
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